![molecular formula C17H14FNO3 B6409624 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% CAS No. 1262009-95-9](/img/structure/B6409624.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid (abbreviated as 2-CPA-4-FB) is a small organic molecule with a molecular weight of 215.2 g/mol. It is an aromatic compound with a structure consisting of a cyclopropylamine group attached to a phenyl ring and a fluorobenzoic acid group. This compound has been studied for its potential applications in various scientific fields such as organic synthesis, drug design, and material science.
Aplicaciones Científicas De Investigación
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been studied for its potential applications in organic synthesis, drug design, and material science. In organic synthesis, 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been used as a building block for the synthesis of various organic compounds. In drug design, the compound has been studied for its potential applications in the design of novel drugs. In material science, the compound has been studied for its potential applications in the fabrication of nanostructured materials.
Mecanismo De Acción
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is an aromatic compound with a structure consisting of a cyclopropylamine group attached to a phenyl ring and a fluorobenzoic acid group. The cyclopropylamine group is believed to be responsible for the compound’s reactivity and its ability to form strong hydrogen bonds. The fluorobenzoic acid group is believed to be responsible for the compound’s stability and its ability to form strong hydrogen bonds.
Biochemical and Physiological Effects
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. The compound has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been shown to inhibit the enzyme butyrylcholinesterase, which is responsible for the breakdown of the neurotransmitter butyrylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for extended periods of time. Another advantage is that the compound is readily available and can be easily synthesized. A limitation is that the compound is a relatively small molecule and may not be suitable for use in larger-scale experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% in scientific research. One potential direction is the use of the compound as a building block for the synthesis of novel organic compounds. Another potential direction is the use of the compound in drug design for the development of novel drugs. Additionally, the compound could be studied for its potential applications in material science for the fabrication of nanostructured materials.
Métodos De Síntesis
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of cyclopropylamine and 4-fluorobenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a cyclopropylaminocarbonyl group attached to a phenyl ring and a fluorobenzoic acid group. The second step involves the reaction of the cyclopropylaminocarbonyl group with a base such as sodium hydroxide or potassium hydroxide to yield 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%.
Propiedades
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-12-4-7-14(17(21)22)15(9-12)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIKMSCKPVUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691736 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid | |
CAS RN |
1262009-95-9 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

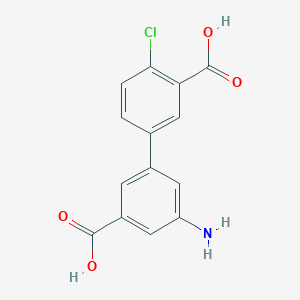
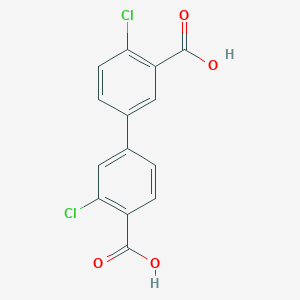
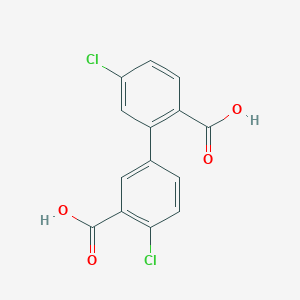
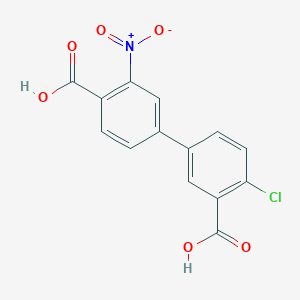

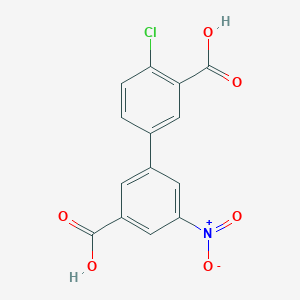

![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6409609.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)